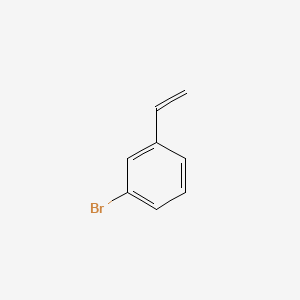

3-Bromostyrene

Übersicht

Beschreibung

Synthesis Analysis

3-Bromostyrene can be synthesized by various methods. One of the methods involves the reaction of tert-butyl boronic acid pinacol ester with o-bromostyrene under the action of the n-butyl lithium reagent, forming a tetracoordinate boron species . Another method involves the catalytic Hunsdiecker reaction (CHR) of cinnamic acid .Molecular Structure Analysis

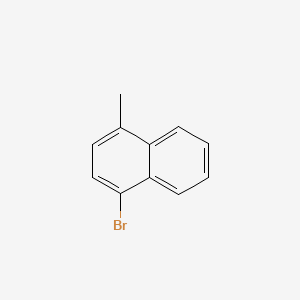

The molecular formula of 3-Bromostyrene is C8H7Br, with an average mass of 183.045 Da and a monoisotopic mass of 181.973099 Da .Chemical Reactions Analysis

Tetracoordinate boron species have emerged as radical precursors via deboronation by photo-induced single electron transfer (SET) pathway. These reactions usually produce an alkyl radical and boron-bound species . 3-Bromostyrene is commonly utilized as a precursor for preparing substituted alkenes, corresponding acetylenes, and also in the total synthesis of natural compounds and antibiotics .Physical And Chemical Properties Analysis

3-Bromostyrene is a clear colorless to yellow liquid with a density of 1.4±0.1 g/cm3. It has a boiling point of 227.6±0.0 °C at 760 mmHg and a vapor pressure of 0.1±0.4 mmHg at 25°C. The enthalpy of vaporization is 44.5±3.0 kJ/mol and the flash point is 67.8±0.0 °C .Wissenschaftliche Forschungsanwendungen

Nanobiosensor and Nanobiomaterial Surfaces

3-Bromostyrene: is utilized in the development of block copolymers (BCPs) , which are instrumental in creating functional nanobiosensor and nanobiomaterial surfaces . These BCPs allow for an exquisite level of nanoscale control in biomolecular assemblies based solely on self-assembly. This facilitates the creation of next-generation nanobiosensors, nanobiodevices, and biomaterials without the need for costly and time-consuming fabrication steps.

Photo-induced Trifunctionalization

The compound plays a critical role in photo-induced trifunctionalization processes involving tetracoordinate boron species . In these reactions, 3-Bromostyrene acts as a precursor that undergoes deboronation under photo-induced conditions, leading to the formation of valuable products with high atom economy.

Organic Synthesis

In organic chemistry, 3-Bromostyrene is a valuable building block for various synthetic routes. Its unique structure makes it suitable for constructing complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.

Material Science

Medicinal Chemistry

3-Bromostyrene: finds applications in medicinal chemistry, where it’s used to develop new drug candidates. Its ability to interact with biological systems makes it a useful compound for drug design and discovery.

Catalysis

Environmental Science

Advanced Electronics

Wirkmechanismus

Target of Action

3-Bromostyrene, also known as 1-Bromo-3-ethenylbenzene, is a chemical compound with the molecular formula C8H7Br It’s known to participate in various chemical reactions, particularly in the field of organic synthesis .

Mode of Action

The mode of action of 3-Bromostyrene involves its interaction with other chemical entities in a reaction. For instance, in a photo-induced trifunctionalization of bromostyrenes, 3-Bromostyrene was used under the action of the n-butyl lithium reagent to form a tetracoordinate boron species . This reaction involves a single electron transfer (SET) pathway, producing an alkyl radical and boron-bound species .

Biochemical Pathways

The biochemical pathways affected by 3-Bromostyrene are primarily related to its role as a precursor in various chemical reactions. In the aforementioned photo-induced trifunctionalization, the tetracoordinate boron species decomposed into both alkyl radicals and boron species under visible light irradiation . This process leads to the formation of new compounds, affecting the overall chemical pathway .

Result of Action

The result of 3-Bromostyrene’s action is the formation of new compounds through various chemical reactions. For example, in the photo-induced trifunctionalization, the reaction led to the formation of new compounds with tertiary or quaternary carbon centers . These compounds can serve as valuable synthetic building blocks in chemical synthesis .

Action Environment

The action of 3-Bromostyrene can be influenced by various environmental factors. For instance, the photo-induced trifunctionalization requires visible light irradiation . Additionally, the stability and efficacy of 3-Bromostyrene can be affected by factors such as temperature, pH, and the presence of other chemical entities in the reaction environment.

Safety and Hazards

Zukünftige Richtungen

As a versatile compound, 3-Bromostyrene has potential for further exploration in various fields of scientific research and industry. Its use as a precursor for preparing substituted alkenes and acetylenes, and in the total synthesis of natural compounds and antibiotics, suggests potential future directions .

Eigenschaften

IUPAC Name |

1-bromo-3-ethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br/c1-2-7-4-3-5-8(9)6-7/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQJQPCJDKBKSLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25584-47-8 | |

| Record name | Benzene, 1-bromo-3-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25584-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60174332 | |

| Record name | 3-Bromostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromostyrene | |

CAS RN |

2039-86-3 | |

| Record name | 3-Bromostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BROMOSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XE3SF241Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the position of the bromine atom in brominated styrene affect its miscibility with polystyrene?

A1: Research indicates that the position of the bromine atom significantly influences the miscibility of brominated styrene with polystyrene. For instance, poly(3-bromostyrene) exhibits an upper critical solution temperature (UCST) when blended with polystyrene. [] This means that the blend transitions from a miscible to an immiscible state upon heating above a specific temperature. In contrast, poly(2-bromostyrene) displays a lower critical solution temperature (LCST) behavior, indicating that the blend becomes miscible upon heating. [] These differences highlight the substantial role of bromine positioning in dictating polymer blend miscibility.

Q2: Can cyclodextrins be used to study the conformational behavior of 3-bromostyrene?

A2: Yes, cyclodextrins, particularly α-cyclodextrin, are valuable tools for investigating the conformational preferences of 3-bromostyrene. [] When included within the cavity of α-cyclodextrin, 3-bromostyrene exhibits changes in its Raman spectrum, particularly in the wavenumbers associated with the C=C and C-H bonds. [] These spectral shifts suggest that the inclusion process leads to a conformational selection of the 3-bromostyrene molecule, influencing the orientation of its vinyl group.

Q3: What spectroscopic techniques are useful for characterizing poly(3-bromostyrene)?

A3: Both 1H-NMR and 13C-NMR spectroscopy are valuable techniques for characterizing the structure of poly(3-bromostyrene). [] These techniques provide detailed information about the arrangement of atoms within the polymer, including the confirmation of bromine substitution at the 3-position of the styrene ring.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetamide, N-[3-(diethylamino)phenyl]-](/img/structure/B1266038.png)